
Rel-(1R,2R)-2-(3-nitrophenyl)cyclopropane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rel-(1R,2R)-2-(3-nitrophenyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative characterized by the presence of a nitrophenyl group and a carboxylic acid functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,2R)-2-(3-nitrophenyl)cyclopropane-1-carboxylic acid typically involves the following steps:
Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, such as the Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a metal catalyst.
Introduction of the Nitrophenyl Group: This step may involve nitration of a phenyl group followed by its attachment to the cyclopropane ring through a coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced catalysts, and purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a metal catalyst.
Substitution: The carboxylic acid group can participate in substitution reactions, forming esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Alcohols for esterification, amines for amidation.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Esters, amides, and other functionalized derivatives.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study enzyme mechanisms or as a potential inhibitor.
Industry: Use in the synthesis of specialty chemicals or materials.
作用機序
The mechanism of action of Rel-(1R,2R)-2-(3-nitrophenyl)cyclopropane-1-carboxylic acid would depend on its specific application. Generally, the strained cyclopropane ring can interact with biological targets, potentially inhibiting enzymes or altering biochemical pathways. The nitrophenyl and carboxylic acid groups can also participate in hydrogen bonding and electrostatic interactions with molecular targets.
類似化合物との比較
Similar Compounds
Cyclopropane-1-carboxylic acid: Lacks the nitrophenyl group, making it less reactive.
2-(3-Nitrophenyl)propanoic acid: Contains a propanoic acid instead of a cyclopropane ring, resulting in different reactivity and applications.
Nitrophenylcyclopropane derivatives: Variations in the position of the nitro group or additional substituents can alter the compound’s properties.
Uniqueness
Rel-(1R,2R)-2-(3-nitrophenyl)cyclopropane-1-carboxylic acid is unique due to the combination of a strained cyclopropane ring, a nitrophenyl group, and a carboxylic acid functional group. This combination imparts distinct chemical reactivity and potential for diverse applications.
特性
分子式 |
C10H9NO4 |
|---|---|
分子量 |
207.18 g/mol |
IUPAC名 |
(1R,2R)-2-(3-nitrophenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H9NO4/c12-10(13)9-5-8(9)6-2-1-3-7(4-6)11(14)15/h1-4,8-9H,5H2,(H,12,13)/t8-,9+/m0/s1 |
InChIキー |
MZCREXORTQFYPP-DTWKUNHWSA-N |
異性体SMILES |
C1[C@H]([C@@H]1C(=O)O)C2=CC(=CC=C2)[N+](=O)[O-] |
正規SMILES |
C1C(C1C(=O)O)C2=CC(=CC=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



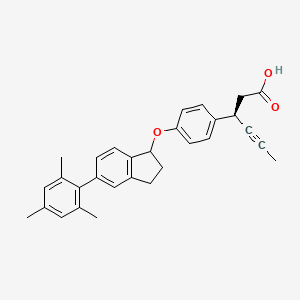

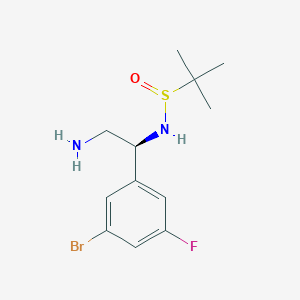
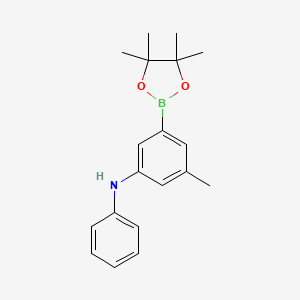

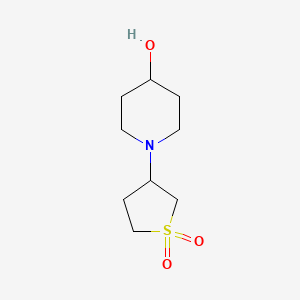
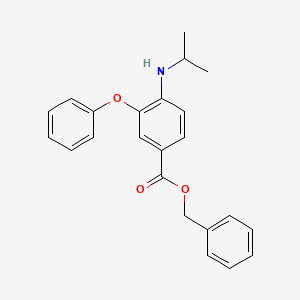
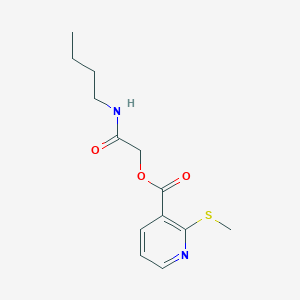


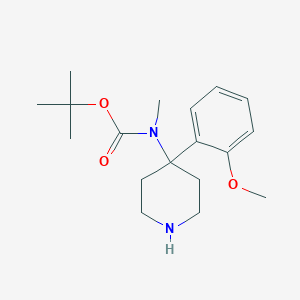

![4,6-Bis(dodecyloxy)-10-methylpyrido[3,2-g]quinoline-2,8-dicarbohydrazide](/img/structure/B13350376.png)
